![molecular formula C12H21NO3 B2580486 Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane CAS No. 1932507-34-0](/img/structure/B2580486.png)
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1932507-34-0 . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 8-azabicyclo[3.2.1]octane scaffold is a key part of the this compound molecule . This structure is a central core of the family of tropane alkaloids .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is constructed in a stereoselective manner . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Synthesis and Chemical Properties
- Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane derivatives have been explored for their distinct chemical properties and reactivity. These compounds have shown different reactivity patterns, particularly in their resistance to ring opening during hydride reduction and catalytic hydrogenolysis. This resistance is utilized in the total synthesis of various compounds like scopine and pseudoscopine (Justice & Malpass, 1995).
Application in Drug Discovery
- In the field of drug discovery, particularly for the treatment of cognitive deficits in schizophrenia, derivatives of this compound have shown significant activity as α7 nicotinic acetylcholine receptor agonists. This research highlights the potential of these compounds in developing treatments for neurological disorders (Walker et al., 2008).
Development of New Synthetic Methods
- The compound's structure has been used to develop new synthetic methodologies. For instance, a novel semipinacol rearrangement utilizing a cyclic phosphorane or sulfite intermediate has been developed to prepare the 6-azabicyclo[3.2.1]octane ring system, which is prevalent in various biologically active molecules. This process is significant in organic synthesis, providing access to complex molecular structures (Grainger et al., 2012).
Structural and Conformational Studies
- Extensive structural and conformational studies have been conducted on derivatives of this compound. These studies, involving techniques like NMR spectroscopy and X-ray diffraction, have provided detailed insights into the molecular structure and stereoelectronic effects of these compounds (Diez et al., 1991).
Use in Organic Synthesis
- The compound has also been employed in various organic synthesis processes, such as iodolactamization, showcasing its versatility in synthetic organic chemistry (Knapp & Gibson, 2003).
properties
IUPAC Name |
tert-butyl (1R,5S,6R)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZKCLOQMYZAGC-KXUCPTDWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
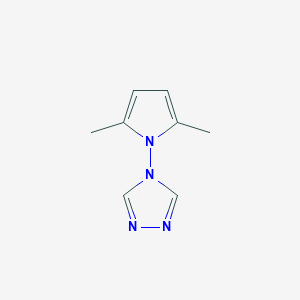
![ethyl 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)butanoate](/img/structure/B2580407.png)
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)
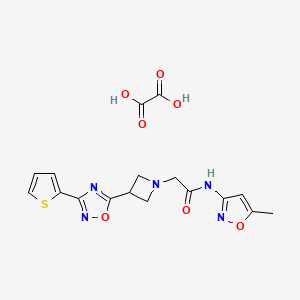
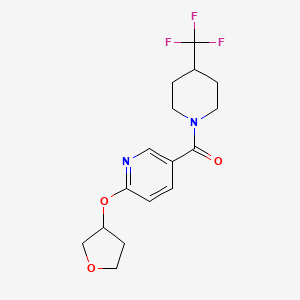
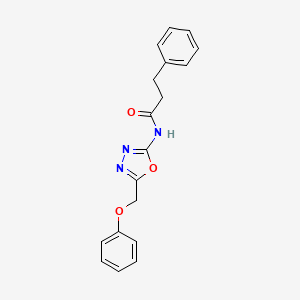

![ethyl 2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2580414.png)
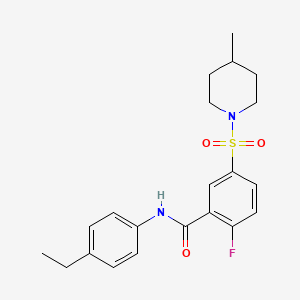

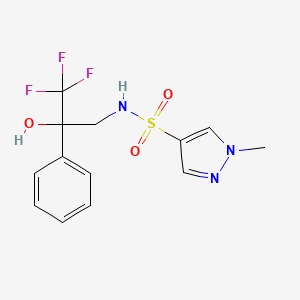
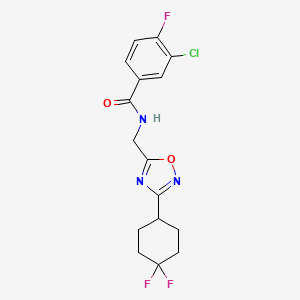
![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)